CID 11262895
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 11262895” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in different domains such as chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11262895” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and allowed to react . This process may involve specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using advanced techniques and equipment. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The industrial production methods are designed to optimize yield and reduce production costs while ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 11262895” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds that have enhanced or altered properties suitable for specific applications.
Wissenschaftliche Forschungsanwendungen
Compound “CID 11262895” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its unique properties. Additionally, in the industry, it is utilized in the development of new materials and technologies .
Wirkmechanismus
Comparison with Other Similar Compounds: Compound “CID 11262895” can be compared with other similar compounds based on its structural and functional properties. Similar compounds may include those with analogous chemical structures or those that exhibit similar biological activities. The uniqueness of compound “this compound” lies in its specific interactions and effects, which may differ from those of its analogs .
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
These similar compounds share certain characteristics with “CID 11262895” but may differ in their specific applications and effects.
Eigenschaften
Molekularformel |
C6H10Ge |
---|---|
Molekulargewicht |
154.77 g/mol |
InChI |
InChI=1S/C6H10Ge/c1-5-3-7-4-6(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
SVWKMCFNHHEYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Ge]C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.